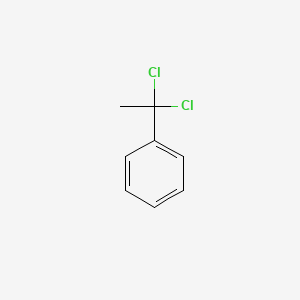![molecular formula C6H10 B14752498 1,3-Dimethylbicyclo[1.1.0]butane CAS No. 930-25-6](/img/structure/B14752498.png)
1,3-Dimethylbicyclo[1.1.0]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylbicyclo[110]butane is a hydrocarbon with the molecular formula C₆H₁₀ It is a member of the bicyclo[110]butane family, characterized by its highly strained bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethylbicyclo[1.1.0]butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dihalocyclobutanes with alkali metals. For example, 1-bromo-3-chlorocyclobutane can be treated with sodium in dioxane to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. Most synthesis methods are carried out on a laboratory scale for research purposes.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form less strained hydrocarbons.
Substitution: It can undergo substitution reactions at the bridgehead positions.
Common Reagents and Conditions
Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens or organometallic compounds can be used under appropriate conditions.
Major Products
Hydrogenation: Produces less strained hydrocarbons.
Substitution: Yields substituted bicyclo[1.1.0]butanes with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Dimethylbicyclo[1.1.0]butane is valued in scientific research for its role in “strain release” chemistry. This compound serves as an intermediate in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . These structures are important in bioconjugation processes and drug design due to their unique properties and reactivity .
Mecanismo De Acción
The mechanism of action of 1,3-dimethylbicyclo[1.1.0]butane involves the release of strain energy upon undergoing chemical reactions. This strain release drives the formation of more stable products, making the compound a useful intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without methyl substitutions.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the ring structure.
Uniqueness
1,3-Dimethylbicyclo[1.1.0]butane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 1 and 3 positions adds steric hindrance and affects the compound’s chemical behavior compared to its unsubstituted counterpart .
Propiedades
Número CAS |
930-25-6 |
|---|---|
Fórmula molecular |
C6H10 |
Peso molecular |
82.14 g/mol |
Nombre IUPAC |
1,3-dimethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C6H10/c1-5-3-6(5,2)4-5/h3-4H2,1-2H3 |
Clave InChI |
IGAOOQCFXPSZTQ-UHFFFAOYSA-N |
SMILES canónico |
CC12CC1(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14752416.png)


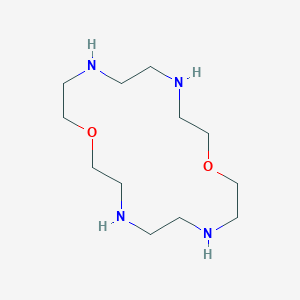

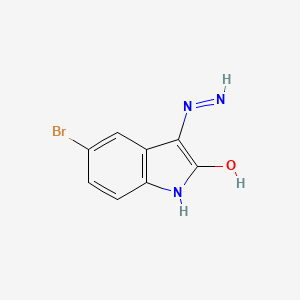
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
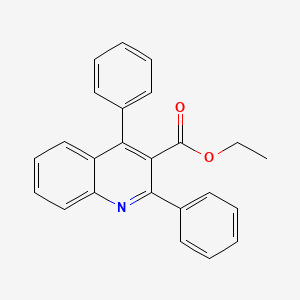
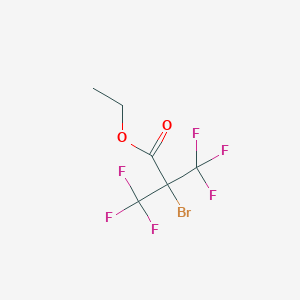
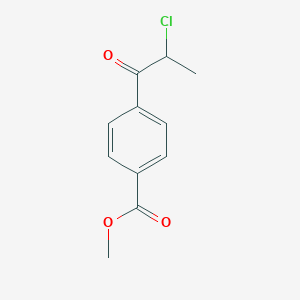

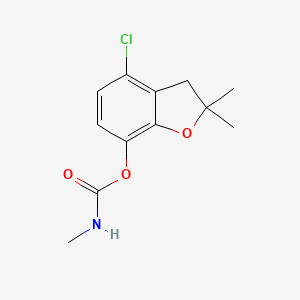
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
